6-chloropyridine-2-sulfonic Acid

Description

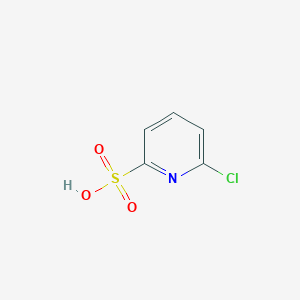

6-Chloropyridine-2-sulfonic acid is a specialty chemical compound that has garnered attention in various fields of chemical synthesis and research. Its structure, which combines a chlorinated pyridine (B92270) ring with a sulfonic acid group, imparts a unique set of properties that make it a valuable intermediate and building block.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCRHRGJNJCJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376545 | |

| Record name | 6-chloropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133145-15-0 | |

| Record name | 6-chloropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloropyridine 2 Sulfonic Acid

Direct Sulfonation Approaches for Pyridine (B92270) Systems

Directly introducing a sulfonic acid group onto a pyridine ring presents unique challenges due to the inherent electronic properties of the heterocycle.

Regioselectivity Considerations in Pyridine Sulfonation

The direct C-H functionalization of unadorned pyridines is a significant hurdle in heterocyclic chemistry. chemrxiv.org Electrophilic substitution reactions on the pyridine ring, such as sulfonation, are generally sluggish because the nitrogen atom deactivates the ring towards electrophilic attack. vaia.com When the reaction does proceed, the electrophile preferentially attacks the 3-position, as this leads to a more stable carbocation intermediate where the positive charge is not located on the electronegative nitrogen atom. vaia.com

Research has shown that the sulfonation of pyridine itself can yield a mixture of regioisomers. For instance, the C-H sulfonation of the parent pyridine can result in both C2- and C4-regioisomers in a 30:70 ratio. chemrxiv.org This lack of selectivity often necessitates the use of blocking groups or tailored reaction conditions to direct the sulfonation to the desired position.

Catalytic Systems in Pyridine Sulfonation

To overcome the challenges of regioselectivity and reactivity, various catalytic and activation methods have been explored. One notable approach involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O). chemrxiv.orgchemistryviews.orgd-nb.info This is followed by a base-mediated addition of a sulfinic acid salt and subsequent rearomatization. chemrxiv.orgchemistryviews.orgd-nb.info

The choice of base and solvent has been found to significantly influence the regioselectivity of this process. researchgate.net For example, using N-methylpiperidine as the base in a chloroform (B151607) solvent has been shown to achieve high regioselectivity for sulfonation at the C4 position. chemrxiv.orgchemistryviews.org In contrast, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base in dichloromethane (B109758) resulted in a 70:30 mixture of C4- and C2-sulfonylated pyridine. researchgate.net

Researchers have also developed a modular approach for constructing sulfonylated pyridines. This involves using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), an organolithium reagent like phenyl lithium, and the activated pyridinium (B92312) triflate to generate the C4-sulfonylated pyridine. chemrxiv.orgchemistryviews.org The use of mercuric sulphate as a catalyst for the sulfonation of pyridine has also been reported. capes.gov.br

Indirect Synthetic Routes from Pyridine Precursors

Indirect methods, starting from already substituted pyridines, offer an alternative and often more controlled pathway to specific isomers like 6-chloropyridine-2-sulfonic acid.

Synthesis from Halopyridine Starting Materials

Halopyridines, particularly chloropyridines, serve as versatile starting materials for the synthesis of pyridine sulfonic acids. 2-Chloropyridine (B119429) can be synthesized through various methods, including the direct chlorination of pyridine or from pyridine-N-oxides. chempanda.com 2,6-Dichloropyridine (B45657) is also a readily available starting material. psu.edugoogle.com

A common strategy involves the nucleophilic aromatic substitution (SNAr) of a halogen atom with a sulfite (B76179) salt. While specific examples for the direct synthesis of this compound via this method are not detailed in the provided results, the general principle of SNAr on halopyridines is well-established. The reactivity of halopyridines towards nucleophiles is a key factor, with 2-fluoropyridine (B1216828) being significantly more reactive than 2-chloropyridine. nih.gov

An alternative indirect route involves the formation and subsequent reaction of an N-fluoro-2-chloropyridinium-6-sulfonate intermediate. One documented synthesis of 2-chloropyridine-6-sulfonic acid starts with N-fluoro-2-chloropyridinium-6-sulfonate. prepchem.com In this procedure, the starting material is reacted with phenylurethane in dry 1,2-dichloroethane (B1671644) at 80°C for 72 hours. prepchem.com Following the reaction, the addition of water allows for the extraction of the desired 2-chloropyridine-6-sulfonic acid into the aqueous layer. prepchem.com

Preparation from Hydroxypyridine Sulfonic Acids through Chlorination

A significant pathway for the synthesis of chloropyridine sulfonic acids involves the chlorination of hydroxypyridine sulfonic acid precursors. This method achieves the simultaneous substitution of the hydroxyl group on the pyridine ring and the hydroxyl group of the sulfonic acid moiety. google.comgoogle.com The process utilizes a specific chlorinating agent system composed of phosphorus trichloride (B1173362) and chlorine gas. google.com

The reaction proceeds by first creating a mixture of the starting hydroxypyridine sulfonic acid and phosphorus trichloride. Phosphorus trichloride is typically used in excess or up to the stoichiometric amount required. google.com Into this mixture, chlorine gas is introduced, generally in a stoichiometric amount or a slight deficit relative to the hydroxypyridine sulfonic acid. google.com

The initial phase of the reaction, involving the introduction of chlorine gas, is conducted at temperatures between 70°C and 90°C. Following this, the reaction temperature is elevated to between 100°C and 120°C to ensure the completion of the chlorination process. google.comgoogle.com During the reaction, phosphorus oxychloride is formed as a byproduct. google.com

Post-reaction, a distillation step is employed to remove the phosphorus oxychloride and any unreacted phosphorus trichloride. The remaining residue, containing the desired chloropyridine sulfonic acid chloride, is then taken up in an organic solvent. A final vacuum distillation of this liquid phase yields the purified product. google.com One specific example of this process, starting from 4-hydroxypyridine-3-sulfonic acid, reported a yield of 84% with a purity of 99.7% as determined by HPLC. google.com

Table 1: Reaction Conditions for Chlorination of Hydroxypyridine Sulfonic Acid

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Hydroxypyridine Sulfonic Acid | google.com |

| Chlorinating Agents | Phosphorus Trichloride & Chlorine Gas | google.com |

| Initial Temperature | 70°C - 90°C (during Cl₂ introduction) | google.com |

| Final Temperature | 100°C - 120°C | google.comgoogle.com |

| Reported Yield | 84% | google.com |

Advancements in Green Chemistry for Sulfonic Acid Synthesis

The principles of green chemistry are increasingly being implemented in the synthesis of pharmaceuticals and their intermediates to minimize environmental impact, reduce hazardous waste, and improve resource efficiency. nih.gov In the context of sulfonic acid synthesis, these principles target the development of more environmentally benign and economically viable production methods. Key areas of focus include maximizing atom economy and exploring solvent-free reaction conditions. nih.govpatsnap.com

Atom Economy in Synthesis

C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O

An alternative approach that significantly improves atom economy is the use of sulfur trioxide (SO₃) as the sulfonating agent. In this reaction, all atoms of the reactants are, in principle, incorporated into the product, leading to a theoretical atom economy of 100%. chemguide.co.uklibretexts.org

C₆H₆ + SO₃ → C₆H₅SO₃H

Applying this principle to the synthesis of pyridine sulfonic acids encourages the selection of reagents and pathways that minimize or eliminate the formation of byproducts, thereby reducing waste and maximizing the conversion of starting materials into the final product. nih.gov

Solvent-Free Reaction Conditions

Eliminating organic solvents from chemical reactions is a primary goal of green chemistry. Solvent-free, or solid-state, reactions can lead to reduced environmental pollution, lower operational costs, and, in some cases, enhanced reaction rates and higher yields. academie-sciences.fr

Reactivity and Mechanistic Investigations of 6 Chloropyridine 2 Sulfonic Acid

Chemical Transformations Involving the Pyridine (B92270) Ring

The pyridine ring in 6-chloropyridine-2-sulfonic acid is electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic significantly influences its reactivity, particularly in substitution reactions.

Nucleophilic Substitution Reactions

The pyridine ring is generally reactive towards nucleophiles, a reactivity that is enhanced by the presence of electron-withdrawing groups. uoanbar.edu.iq In the case of this compound, the chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. This is because the positions ortho and para (2- and 4-positions) to the ring nitrogen are electronically deficient and can stabilize the negative charge in the transition state of a nucleophilic attack. uoanbar.edu.iq

Nucleophilic aromatic substitution (SNAr) reactions on chloropyridines are common and can be facilitated by heating the reactants. youtube.com For instance, amines are effective nucleophiles for displacing the chloride in 2-chloropyridines, leading to the formation of aminopyridine derivatives. youtube.com The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. researchgate.netnih.gov The rate of these reactions is influenced by the electron-withdrawing strength of other substituents on the ring. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyridines This table is for illustrative purposes and may not represent reactions specifically with this compound.

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines | Aminopyridines | youtube.com |

Metal-Catalyzed Coupling Reactions of Halopyridine Moieties

The chlorine atom on the pyridine ring also allows for participation in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are commonly employed for these transformations. researchgate.net

For instance, Suzuki couplings, which involve the reaction of a halide with a boronic acid, can be catalyzed by palladium complexes to form biaryl compounds. acs.orgmdpi-res.com Similarly, other transition metal-catalyzed reactions can be used to introduce a wide range of functional groups, significantly expanding the synthetic utility of the halopyridine scaffold. sioc-journal.cn The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netacs.org

Reactions of the Sulfonic Acid Group

The sulfonic acid group is a versatile functional group that can be converted into several other important moieties, enhancing the molecular diversity of the parent compound.

Derivatization to Sulfonyl Chlorides and Sulfonamides

A key transformation of sulfonic acids is their conversion to sulfonyl chlorides. This is often a necessary step for the synthesis of sulfonamides and other derivatives. However, the direct conversion can be challenging due to the rapid hydrolysis of the sulfonyl chloride intermediate, especially in aqueous conditions. digitellinc.com

Recent methodologies have been developed to overcome these challenges. One approach involves the use of activating agents like pyrylium (B1242799) salts (e.g., Pyry-BF4) which facilitate the conversion of primary sulfonamides to sulfonyl chlorides under mild conditions. nih.govresearchgate.net This method is tolerant of various functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov Another strategy employs reagents like hydroxylamine-O-sulfonic acid (HOSA) or 1,4-diazabicyclo[2.2.2]octane bis(SO2) adduct (DABSO) to synthesize sulfonamides and sulfonyl chlorides, respectively, under non-aqueous conditions. digitellinc.com The conversion of sulfonic acids to sulfonamides can also be achieved by first forming the sulfonyl chloride and then reacting it with an amine. ucl.ac.uk

Table 2: Reagents for the Derivatization of Sulfonic Acids and Sulfonamides

| Reagent | Transformation | Reference |

|---|---|---|

| Pyry-BF4 | Primary sulfonamide to sulfonyl chloride | nih.govresearchgate.net |

| HOSA | Thiophenol to sulfonamide (via sulfinate) | digitellinc.com |

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is fundamental to predicting reactivity and controlling product formation. For pyridine derivatives, the mechanism of electrophilic substitution is of particular interest.

Detailed Mechanisms of Electrophilic Substitution on Pyridine

Pyridine is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring towards attack by electrophiles. youtube.com

When EAS does occur, it typically takes place at the 3-position (meta-position). youtube.comquora.comquora.com This regioselectivity can be explained by examining the stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at the 2- or 4-positions results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.comquora.com In contrast, attack at the 3-position avoids placing the positive charge on the nitrogen, leading to a more stable intermediate. quora.comquora.com

Computational studies, such as those using molecular electron density theory, have further elucidated the stepwise polar mechanism of EAS reactions on pyridine derivatives. rsc.orgresearchgate.net These studies confirm the formation of a labile tetrahedral cation intermediate and highlight the deactivating effect of protonation on the pyridine ring. rsc.org

Advanced Derivatization and Functionalization Strategies

Synthesis of Functionalized 6-Chloropyridine-2-sulfonic Acid Derivatives

The derivatization of this compound primarily involves transformations of the sulfonic acid moiety and substitution of the chlorine atom. The sulfonic acid group can be readily converted into a more reactive sulfonyl chloride, which serves as a gateway to a variety of sulfonamide derivatives.

One of the most direct derivatizations is the formation of sulfonamides. The conversion of this compound to its corresponding sulfonyl chloride, 6-chloropyridine-2-sulfonyl chloride, allows for subsequent reactions with a wide range of primary and secondary amines to yield sulfonamides. researchgate.netnih.govekb.eg This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting 6-chloropyridine-2-sulfonamides are valuable compounds in their own right, with potential applications in medicinal chemistry. cymitquimica.com

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing nature of the sulfonic acid group. wikipedia.org For instance, reaction with amines can lead to the formation of 6-aminopyridine-2-sulfonic acid derivatives. pipzine-chem.com Similarly, alkoxides can displace the chloride to form 6-alkoxypyridine-2-sulfonic acids. These substitutions significantly expand the diversity of accessible derivatives.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Thionyl chloride (SOCl₂) or similar | 6-Chloropyridine-2-sulfonyl chloride | Sulfonyl chloride formation |

| 6-Chloropyridine-2-sulfonyl chloride | Primary or secondary amine (R¹R²NH) | 6-Chloropyridine-2-sulfonamide (R¹R²NSO₂-Py-Cl) | Sulfonamide synthesis |

| This compound | Amine (RNH₂) | 6-(Alkylamino)pyridine-2-sulfonic acid | Nucleophilic aromatic substitution |

| This compound | Sodium alkoxide (NaOR) | 6-Alkoxypyridine-2-sulfonic acid | Nucleophilic aromatic substitution |

Regioselective C-H Functionalization of Pyridine (B92270) Rings

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce new functional groups. For electron-deficient pyridine rings, such as that in this compound, transition-metal-catalyzed C-H activation is a promising strategy.

While specific examples of C-H functionalization on this compound are not extensively documented in the literature, the principles of pyridine C-H activation can be extrapolated. The presence of the chloro and sulfonyl groups deactivates the pyridine ring, making C-H functionalization challenging. However, directed metalation strategies, where a directing group guides a metal catalyst to a specific C-H bond, could be employed. For instance, if the sulfonic acid is converted to a sulfonamide with a directing group, regioselective C-H functionalization at the C-3 or C-5 position might be achievable.

Palladium-catalyzed direct arylation is a well-established method for the C-H functionalization of halogenated heterocycles. nih.gov It is conceivable that under appropriate conditions, this compound or its derivatives could undergo direct arylation at one of the vacant C-H positions, although the regioselectivity would need to be carefully controlled.

Synthesis of Polyfunctionalized Pyridine Structures

The synthesis of polyfunctionalized pyridine structures from this compound leverages the sequential or orthogonal reactivity of its functional groups. A common strategy involves first modifying the sulfonic acid group, followed by substitution of the chlorine atom, and potentially concluding with C-H functionalization.

For example, the synthesis could commence with the conversion of the sulfonic acid to a sulfonamide. This transformation not only introduces a new functional group but also modulates the electronic properties of the pyridine ring, which can influence the subsequent reactivity of the chlorine atom and the remaining C-H bonds. The chlorine atom can then be displaced by a variety of nucleophiles, such as thiols, anilines, or organometallic reagents via cross-coupling reactions.

A hypothetical, yet plausible, synthetic route to a polyfunctionalized pyridine could be:

Sulfonamide Formation: Reaction of 6-chloropyridine-2-sulfonyl chloride with a desired amine to introduce a sulfonamide group.

Nucleophilic Aromatic Substitution: Displacement of the chlorine atom with a different nucleophile, for instance, a substituted phenol, to introduce an aryloxy group.

C-H Functionalization: A final C-H activation step, potentially guided by one of the existing substituents, to introduce a third functional group, such as an alkyl or aryl group.

This stepwise approach allows for the controlled and regioselective introduction of multiple functional groups, leading to the creation of highly complex and diverse pyridine-based molecules with potential applications in various fields of chemical research.

Spectroscopic and Structural Elucidation of 6 Chloropyridine 2 Sulfonic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural confirmation and analysis of 6-chloropyridine-2-sulfonic acid and its analogs are accomplished through a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the molecular structure, which, when combined, allow for a comprehensive understanding of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the pyridine (B92270) ring of this compound, three distinct proton signals are anticipated in the aromatic region of the ¹H NMR spectrum. The proton at the 4-position is expected to appear as a triplet, while the protons at the 3- and 5-positions would likely present as doublets of doublets. The electron-withdrawing nature of both the chloro and sulfonic acid groups would deshield the ring protons, shifting their resonances downfield.

In ¹³C NMR spectroscopy, five signals would be expected for the pyridine ring carbons of this compound. The carbons bearing the chloro and sulfonic acid substituents (C2 and C6) would exhibit the most significant downfield shifts due to the strong deshielding effects of these electronegative groups. The chemical shifts of the other ring carbons (C3, C4, and C5) would also be influenced by the substituent effects. For instance, in 2-chloro-6-(trifluoromethyl)pyridine, the carbon attached to the chlorine atom (C2) and the trifluoromethyl group (C6) are significantly shifted downfield. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Pyridine Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) | ¹³C Chemical Shifts (ppm) |

| 2-Amino-6-chloropyridine (B103851) chemicalbook.com | - | 7.3 (t, 1H, J=7.8), 6.6 (d, 1H, J=7.8), 6.5 (d, 1H, J=7.8) | - |

| 2-Chloropyridine (B119429) chemicalbook.com | CCl₄ | 8.39 (ddd, H6, J=4.8, 2.0, 0.7), 7.64 (td, H4, J=7.7, 2.0), 7.23 (ddd, H5, J=7.7, 4.8, 1.0), 7.32 (m, H3) | 150.3, 147.2, 139.1, 122.9, 122.5 |

| Phenazopyridine nih.gov | - | Complex multiplet | - |

| 2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrile nih.gov | CDCl₃ | 8.49 (s, 1H), 7.44 – 7.38 (m, 7H), 7.35 – 7.31 (m, 1H), 7.26 – 7.23 (m, 2H), 7.20 – 7.16 (m, 2H), 7.16 – 7.11 (m, 1H), 7.00 (d, J = 7.52 Hz, 2H), 5.73 (t, J = 5.5 Hz, 1H), 4.77 (d, J = 5.5 Hz, 2H) | 158.6, 158.5, 158.3, 137.9, 137.1, 135.4, 129.3, 128.9, 128.8, 128.8, 128.7, 128.5, 128.2, 127.8, 127.7, 126.3, 117.2, 115.8, 93.1, 45.6 |

This table is for illustrative purposes and shows data for related compounds to estimate the spectral properties of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). High-resolution mass spectrometry (HR-MS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places. researchgate.netnih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. For pyridine derivatives, a common fragmentation pathway involves the loss of the substituent. acs.org In the case of this compound, fragmentation could occur through the loss of SO₃ (80 u) or the sulfonic acid group (SO₃H, 81 u). The loss of a chlorine radical (35/37 u) is also a plausible fragmentation pathway. The fragmentation of sulfonic acids often involves the loss of SO₂ (64 u) as well. researchgate.net The study of these fragmentation patterns can help to confirm the substitution pattern of the pyridine ring. researchgate.net

Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 193 | Molecular Ion |

| [M - SO₂]⁺ | 129 | Loss of sulfur dioxide |

| [M - SO₃]⁺ | 113 | Loss of sulfur trioxide |

| [M - Cl]⁺ | 158 | Loss of chlorine radical |

| [C₅H₄N]⁺ | 78 | Pyridinium (B92312) cation |

This table presents predicted fragmentation ions based on the general fragmentation patterns of related compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation or inelastic scattering of monochromatic light. frontiersin.org

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the sulfonic acid group and the substituted pyridine ring. The sulfonic acid group would exhibit strong S=O stretching vibrations, typically in the region of 1350-1470 cm⁻¹ (asymmetric) and 1120-1200 cm⁻¹ (symmetric). The S-O single bond stretching is expected around 1035 cm⁻¹, and the C-S stretching vibration is typically observed in the range of 700-800 cm⁻¹. asianpubs.orgresearchgate.net

The pyridine ring vibrations would also be present, including ring stretching modes in the 1400-1600 cm⁻¹ region and the ring breathing mode around 1000 cm⁻¹. The C-Cl stretching vibration would likely appear in the 600-800 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be observed at lower wavenumbers. asianpubs.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for Pyridine Sulfonic Acid Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Reference |

| S=O asymmetric stretch | 1350-1470 | Pyridine-3-sulfonic acid asianpubs.org |

| S=O symmetric stretch | 1120-1200 | Pyridine-3-sulfonic acid asianpubs.org |

| S-O stretch | ~1035 | Pyridine-3-sulfonic acid asianpubs.org |

| Pyridine ring stretch | 1400-1600 | Pyridine-3-sulfonic acid researchgate.net |

| Pyridine ring breathing | ~1020 | Pyridine-3-sulfonic acid asianpubs.org |

| C-S stretch | 700-800 | Pyridine-3-sulfonic acid asianpubs.org |

This table provides representative vibrational frequencies based on data from related pyridine sulfonic acids.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, π → π* and n → π* transitions are typically observed.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted pyridine ring. The presence of the chloro and sulfonic acid groups, both being electron-withdrawing, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. For example, the formation of charge-transfer complexes with 2-chloropyridine leads to new absorption bands in the UV-Vis spectrum. researchgate.net Similarly, quaternization of poly(vinyl pyridine) results in a shift of the absorption maximum to longer wavelengths. mdpi.com The exact positions and intensities of the absorption bands would also be influenced by the solvent polarity. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Solvent | λ_max (nm) | Transition Type |

| Pyridine | Ethanol | 195, 251, 270 | π → π, n → π |

| 2-Chloropyridine nist.gov | - | ~210, ~265 | π → π, n → π |

| Quaternized Poly(vinyl pyridine) mdpi.com | Methanol | 217 | n → π |

| 2-Chloropyrimidine rsc.org | - | Multiple bands in VUV region | π → π, n → π* |

This table presents UV-Vis data for related compounds to provide an estimate for this compound.

X-ray Crystallography of Related Pyridine Sulfonic Acid Structures

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related pyridine derivatives provides valuable insights into the expected structural features. nih.govnih.govrsc.org

The crystal structure of a pyridine sulfonic acid would likely be dominated by strong hydrogen bonding interactions involving the sulfonic acid group. The sulfonic acid moiety can act as both a hydrogen bond donor (from the -OH group) and acceptor (from the sulfonyl oxygens). These interactions would play a crucial role in the formation of extended supramolecular architectures, such as chains, sheets, or three-dimensional networks. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting the molecular geometry and various electronic properties of molecules like 6-chloropyridine-2-sulfonic acid.

A DFT study would begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles between the pyridine (B92270) ring, the chlorine atom, and the sulfonic acid group. Studies on similar molecules, such as 2-chloropyridine (B119429), have shown that halogen substitution can lead to a shortening of the adjacent N–C bond. researchgate.net

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation. researchgate.net A smaller gap generally implies higher reactivity.

Electron Density and Charge Distribution: DFT calculations can map the electron density surface, revealing how charge is distributed across the molecule. This helps identify electrophilic and nucleophilic sites, which are fundamental to understanding reactivity. For this compound, one would expect a high electron density around the nitrogen atom and the oxygen atoms of the sulfonate group, and a lower electron density on the carbon atom bonded to the electronegative chlorine.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It highlights regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), offering a clear picture of the molecule's reactive sites. nih.gov

While experimental data for this compound is scarce, an illustrative DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would yield data similar to that shown in the hypothetical table below.

Illustrative Data Table: Calculated Geometrical Parameters from a Hypothetical DFT Study (Note: This data is for illustrative purposes, based on typical values for similar molecules, and does not represent experimentally verified values for this compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Cl | 1.74 Å |

| C-S | 1.78 Å | |

| S=O | 1.45 Å | |

| S-OH | 1.57 Å | |

| N-C2 | 1.33 Å | |

| C2-C3 | 1.39 Å | |

| Bond Angles | C-C-Cl | 118.5° |

| N-C-S | 119.0° | |

| O=S=O | 120.5° | |

| C-S-OH | 106.0° |

Ab Initio Calculations of Vibrational Spectra

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics, without the use of experimental data beyond fundamental physical constants. These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are used to compute various molecular properties, notably vibrational spectra. researchgate.net

The calculation of vibrational frequencies is essential for interpreting experimental infrared (IR) and Raman spectra. By solving the vibrational Schrödinger equation for the nuclear motion, computational methods can predict the frequencies and intensities of a molecule's fundamental vibrational modes. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, ab initio calculations would predict the characteristic vibrational frequencies for its functional groups:

C-Cl Stretch: A stretching vibration for the carbon-chlorine bond.

S=O Asymmetric and Symmetric Stretches: Strong absorptions characteristic of the sulfonyl group.

S-O Stretch: For the single bond in the sulfonic acid group.

O-H Stretch: A broad band associated with the acidic proton.

Pyridine Ring Vibrations: A complex set of stretching and bending modes for the C-C, C-N, and C-H bonds within the aromatic ring.

Theoretical spectra generated from these calculations can be compared with experimental FTIR and FT-Raman spectra to confirm the molecule's structure and assign the observed spectral bands to specific vibrational modes. researchgate.netiku.edu.tr Often, calculated harmonic frequencies are scaled by an empirical factor to better match the anharmonicity present in experimental results. nih.gov

Illustrative Data Table: Hypothetical Calculated Vibrational Frequencies (Note: This data is illustrative, based on typical frequency ranges for the given functional groups.)

| Vibrational Mode | Functional Group | Hypothetical Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | -SO₃H | ~3400 (broad) |

| C-H Stretch | Pyridine Ring | 3100 - 3000 |

| S=O Asymmetric Stretch | -SO₃H | ~1350 |

| S=O Symmetric Stretch | -SO₃H | ~1150 |

| C-N Stretch | Pyridine Ring | 1300 - 1200 |

| C-Cl Stretch | C-Cl | 800 - 600 |

Mechanistic Pathway Analysis through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states and reaction intermediates that are often difficult or impossible to observe experimentally. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species.

A typical mechanistic study involves:

Mapping the Potential Energy Surface (PES): Researchers identify the structures of reactants, products, and any intermediates.

Locating Transition States (TS): A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Computational algorithms are used to find the precise geometry and energy of the TS.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (energy barrier) of the reaction, which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For example, computational modeling could be used to analyze the nucleophilic substitution of the chlorine atom on the pyridine ring or reactions involving the sulfonic acid group. Such studies on related systems, like the reaction of substituted pyridines with arenesulfonates, have successfully used computational analysis to probe transition state structures and understand how substituents influence reactivity. koreascience.kr

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical calculations provide a quantitative basis for understanding structure-reactivity relationships (SRR). By calculating various molecular descriptors for a series of related compounds, one can build models that correlate these descriptors with observed chemical reactivity or biological activity.

For this compound, theoretical descriptors derived from DFT or other methods can quantify the electronic and steric effects of the chloro and sulfonic acid substituents on the pyridine ring. Key descriptors include:

Electronic Parameters: Hammett constants (σ), which can be calculated computationally, quantify the electron-donating or electron-withdrawing nature of the substituents. The chlorine atom and the sulfonic acid group are both electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution.

Steric Parameters: Descriptors like molar refractivity (MR) or van der Waals volume quantify the size and shape of the substituents, which can influence how the molecule interacts with other reactants or a catalyst's active site. nih.gov

Quantum Chemical Descriptors: Properties like HOMO/LUMO energies, atomic charges, and chemical hardness/softness provide direct insight into the molecule's intrinsic reactivity. For instance, the analysis of global reactivity descriptors can reveal a compound's stability and electronic exchange capacity. researchgate.netnih.gov

By systematically modifying the structure of this compound in silico (e.g., by changing the position of the substituents) and calculating these descriptors, a theoretical SRR can be established. This can predict how changes in molecular structure will affect its chemical behavior, guiding the design of new molecules with desired properties.

Role As a Synthetic Intermediate and Catalytic Agent in Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The structure of 6-chloropyridine-2-sulfonic acid makes it an attractive starting material for the synthesis of more complex heterocyclic compounds. The pyridine (B92270) core is a common feature in many biologically active molecules and pharmaceuticals. rsc.org The chlorine atom at the 6-position can be displaced by various nucleophiles, enabling the introduction of new functional groups and the construction of fused ring systems.

For instance, the related compound 2-amino-6-chloropyridine (B103851) serves as a crucial intermediate in the preparation of substituted "quinolones," a class of compounds with significant therapeutic applications. psu.edu This highlights the value of the 6-chloropyridine scaffold in building advanced heterocyclic frameworks. Although direct, large-scale synthetic applications of this compound are not yet widely documented, its structure is analogous to other pyridine derivatives that are extensively used. For example, processes have been developed for the preparation of various chloropyridine sulfonyl chlorides from hydroxypyridine sulfonic acids, which are key precursors for sulfonamides. google.com The reactivity of the chloro- and sulfo- groups on the pyridine ring provides a versatile platform for chemists to design and synthesize novel heterocyclic entities.

Precursor in the Development of Advanced Organic Molecules

The potential of this compound extends to its role as a precursor for advanced organic molecules, particularly within the pharmaceutical and materials science sectors. The ability to selectively modify the molecule at two distinct positions is a key advantage. The synthesis of heteroaryl sulfonamides, a privileged scaffold in medicinal chemistry, often involves precursors like pyridine-2-sulfonate (B372464) esters. google.com

The development of pyridine-3-sulfonic acid from 3-chloropyridine (B48278) showcases a strategy where a readily available chloropyridine is converted into a valuable sulfonic acid derivative, which can then be used in further synthetic steps. google.com This principle underscores the potential of this compound as a valuable, functionalized building block. While blockbuster drugs containing a six-membered heterocyclic ring, such as the anti-diabetic medication rosiglitazone, utilize simpler building blocks like 2-chloropyridine (B119429), the fundamental synthetic strategies, such as nucleophilic aromatic substitution, are directly applicable to more functionalized precursors like this compound. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 133145-15-0 |

| Molecular Formula | C₅H₄ClNO₃S |

| Molecular Weight | 193.61 g/mol |

| Physical Form | Solid-Powder |

| InChI Key | FVCRHRGJNJCJQS-UHFFFAOYSA-N |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Application as a Brønsted Acid Catalyst and Ionic Liquid

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, capable of donating a proton to facilitate a wide range of chemical reactions. This intrinsic acidity allows this compound and its derivatives to function as effective acid catalysts. Furthermore, the combination of a pyridinium (B92312) cation with a sulfonic acid functionality is a hallmark of a class of materials known as Brønsted acidic ionic liquids (BAILs). nih.gov These compounds are prized for their low volatility, thermal stability, and potential for recyclability, aligning with the principles of green chemistry. nih.govresearchgate.net

Research into sulfonic acid-functionalized ionic liquids with pyridinium cations has demonstrated that their acidity and catalytic activity are influenced by the nature of the anion. researchgate.net These catalysts have proven effective in various acid-catalyzed reactions, including esterification and the synthesis of heterocyclic compounds like dihydropyrido[2,3-d]pyrimidines. researchgate.netacs.org The catalytic process often involves the activation of substrates through protonation by the sulfonic acid group. mdpi.com

Novel Brønsted acidic ionic liquids, created by reacting N-butylimidazole or other bases with cyclic sultones and a strong acid, have been successfully employed as dual solvent-catalysts for reactions such as Fischer esterification and pinacol (B44631) rearrangement. nih.gov These systems merge the advantages of solid acid catalysts (ease of separation) with the high efficiency of liquid acids. nih.gov The principle behind these applications suggests that this compound could be a precursor to, or a component of, such advanced catalytic systems. The presence of the pyridine nitrogen offers a site for N-alkylation to form a pyridinium-based ionic liquid, with the sulfonic acid providing the Brønsted acidity.

Table 2: Comparison of Brønsted Acidic Catalysts in Organic Synthesis

| Catalyst | Reaction Type | Key Findings | Reference |

| [PSPy][anion] | Various acid-catalyzed reactions | Acidity and catalytic activity are dependent on the anion ([BF₄]⁻ > [HSO₄]⁻ > [pTSA]⁻ > [H₂PO₄]⁻). | researchgate.net |

| TEDA/IMIZ-BAIL@UiO-66 | Synthesis of dihydropyrido[2,3-d]pyrimidines | A novel, reusable heterogeneous catalyst effective under mild, solvent-free conditions. | acs.org |

| Sulfonic acid polyvinyl pyridinium IL | Synthesis of Spiro-indoline derivatives | Highly active and recoverable catalyst, particularly effective under ultrasonic conditions. | mdpi.com |

| Phosphonium/Imidazolium Sulfonic Acid ILs | Fischer esterification, pinacol rearrangement | Act as effective dual solvent/catalysts, combining high activity with ease of separation. | nih.gov |

Environmental Transformation and Degradation Research

Abiotic Degradation Pathways (e.g., hydrolysis, photolysis)

There is no available research specifically investigating the hydrolysis or photolysis of 6-chloropyridine-2-sulfonic acid. However, studies on related chloropyridine compounds can offer some general insights into potential abiotic degradation pathways.

Hydrolysis: The susceptibility of chloropyridines to hydrolysis can vary significantly based on the position of the chlorine atom and the presence of other functional groups. For instance, research on 2-chloropyridine (B119429) indicates that it can undergo hydrolysis under specific conditions, such as in supercritical water, where the carbon-chlorine bond is cleaved. ntnu.no The rate of this reaction is influenced by temperature and pH. ntnu.no The presence of a sulfonic acid group on the pyridine (B92270) ring, as in this compound, could influence the electron density of the ring and the lability of the chlorine atom, but without specific studies, its effect on hydrolysis remains speculative.

Photolysis: Photodegradation is a potential transformation pathway for many aromatic compounds. A very early study, though limited to a title and abstract, indicated the partial photolysis of 6-chloropicolinic acid in aqueous solution. nih.gov Picolinic acids are pyridinecarboxylic acids, and while this compound shares the 6-chloro-pyridine structure, the carboxylic acid group at the 2-position may lead to different photochemical behavior compared to a sulfonic acid group. Generally, the photolysis of organic compounds can be influenced by factors such as the wavelength of light and the presence of photosensitizers in the environment. nih.gov For other chlorinated aromatic compounds, photolysis can proceed through the reductive dechlorination or the formation of hydroxylated derivatives.

The following table summarizes the lack of specific data for this compound and provides contextual information from a related compound.

| Compound | Degradation Pathway | Conditions | Observed Products/Half-life |

| This compound | Hydrolysis | No data available | No data available |

| This compound | Photolysis | No data available | No data available |

| 2-chloropyridine | Hydrolysis | Supercritical water (450-575°C) | Not specified ntnu.no |

| 6-chloropicolinic acid | Photolysis | Aqueous solution | Not specified nih.gov |

Biotransformation Mechanisms and Enzymatic Roles

No studies were found that specifically address the biotransformation or the enzymatic degradation of this compound. The metabolism of pyridine and its derivatives has been studied in various microorganisms, and these pathways generally involve hydroxylation and ring cleavage.

The initial steps in the aerobic bacterial degradation of pyridine often involve monooxygenases that hydroxylate the ring, leading to the formation of dihydroxypyridines, which are then susceptible to ring fission. For chlorinated pyridines, the position of the chlorine atom is a critical determinant of their biodegradability.

In some cases, the sulfonic acid group of aromatic sulfonates can be removed by specific desulfonating enzymes, which can be a key step in their biodegradation. These enzymes can be oxygenase-dependent or function via a hydrolytic mechanism. For example, some bacteria can utilize arylsulfonates as a sulfur source.

A study on the bioconversion of 2,6-dimethylpyridine (B142122) by the fungus Exophiala dermatitidis showed that the fungus could oxidize one of the methyl groups to a carboxylic acid, forming 6-methylpicolinic acid. nih.gov This highlights a potential enzymatic capability for modifying substituents on the pyridine ring. Furthermore, research on the enzymatic reactions in the anaerobic degradation of 2-methylnaphthalene (B46627) by a sulfate-reducing enrichment culture identified specific enzymes like succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase and naphthyl-2-methyl-succinyl-CoA dehydrogenase involved in the initial transformation steps. nih.gov While these examples are from different classes of compounds, they illustrate the types of enzymatic reactions that could potentially be involved in the biotransformation of a substituted pyridine like this compound.

The table below reflects the absence of specific biotransformation data for this compound and includes examples from related microbial transformation studies for context.

| Compound | Organism/Enzyme System | Transformation Pathway | Key Enzymes (if identified) |

| This compound | No data available | No data available | No data available |

| 2,6-dimethylpyridine | Exophiala dermatitidis | Oxidation of a methyl group to a carboxylic acid | Not specified nih.gov |

| 2-methylnaphthalene | Sulfate-reducing enrichment culture | Anaerobic degradation via fumarate (B1241708) addition and beta-oxidation | Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase, Naphthyl-2-methyl-succinyl-CoA dehydrogenase nih.gov |

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability and environmental footprint of 6-chloropyridine-2-sulfonic acid are intrinsically linked to the efficiency and sustainability of its synthesis. Future research will prioritize the optimization of existing methods and the development of new, greener alternatives.

A key area of focus is the improvement of synthetic routes starting from readily available precursors like 2,6-dichloropyridine (B45657). psu.edu Traditional methods for the functionalization of such precursors can be problematic; for instance, direct amination to produce related compounds often requires harsh conditions, such as high temperatures (200 °C) and pressure in an autoclave. psu.edu Future work will likely explore milder conditions and alternative reagents. One explored pathway involves the conversion of 2,6-dichloropyridine to 2-hydrazino-6-chloropyridine, which can then be reduced. psu.edu However, this method can suffer from the formation of dehalogenated by-products, necessitating laborious purification. psu.edu A more promising, albeit more complex, route proceeds through a 2-azido-6-chloropyridine (B6283255) intermediate, which yields a purer product upon reduction. psu.edu

To enhance sustainability, research is shifting towards catalytic systems. The use of catalysts like Raney Nickel (Ra-Ni) in the reduction of hydrazino intermediates has shown good results. psu.edu The development of novel heterogeneous catalysts, such as sulfonic acid-functionalized materials, offers significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. mdpi.commdpi.com These solid acid catalysts could potentially streamline the sulfonation step itself, providing greater control and reducing waste compared to traditional sulfonating agents. numberanalytics.com

Strategies for optimizing reaction parameters are also crucial. numberanalytics.com This includes fine-tuning temperature, pressure, and solvent choice to maximize yield and selectivity while minimizing energy consumption and side reactions. numberanalytics.com For example, the halogen exchange reaction to convert a dichloropyridine to a fluorochloro-pyridine is sensitive to temperature, with optimal ranges between 190°C and 230°C. google.com Similar optimization for the sulfonation of 2-chloropyridine (B119429) will be a key research objective.

Exploration of Novel Reactivity Patterns and Functionalization Strategies

Understanding and exploiting the reactivity of this compound is fundamental to creating new derivatives with tailored properties. The existing chloro and sulfonic acid groups are electron-withdrawing, significantly influencing the reactivity of the pyridine (B92270) ring and providing handles for further chemical modification.

Future research will likely explore advanced functionalization techniques to selectively modify the pyridine core. Methods such as Directed ortho-Metallation (DoM) could enable precise functionalization at positions adjacent to the existing groups. researchgate.net The electronic properties of the substituents are known to guide the structure and interactions of resulting complexes, a principle that can be used to design molecules with specific electronic or binding capabilities. mdpi.com

The functionalization is not limited to the pyridine ring. The sulfonic acid group itself can be used to create novel materials. For example, sulfonic acid groups are used to functionalize covalent organic frameworks (COFs), creating materials with mixed-mode properties for applications like selective extraction. nih.gov Applying this concept, this compound could serve as a building block for specialized polymers or functional materials where the pyridine and chloro moieties add further functionality.

The broader interest in creating diverse pyridine derivatives for applications in medicinal chemistry and materials science will also drive this exploration. rsc.orgnih.gov The synthesis of novel triheteroarylpyridines through sequential cross-coupling reactions from chloropyridine precursors demonstrates the potential for building complex molecular architectures. researchgate.net Applying similar cross-coupling strategies (e.g., Suzuki-Miyaura) to this compound could unlock a vast chemical space of new compounds for screening in various applications, from pharmaceuticals to photoluminescent materials. researchgate.netmdpi.com

Integration of Machine Learning and AI in Synthetic Design

The integration of artificial intelligence (AI) and machine learning is set to revolutionize chemical synthesis, moving it from a trial-and-error process to a predictive science. For a target molecule like this compound and its derivatives, AI can accelerate development at multiple stages.

Predictive Synthesis and Optimization: AI models can analyze vast datasets of chemical reactions to predict the outcomes of synthetic routes. chemai.io These models can forecast reaction yield and purity under various conditions, helping chemists to identify optimal parameters without extensive empirical experimentation. chemai.io For instance, machine learning algorithms can reliably predict the most appropriate solvent for a wide range of organic reactions, a critical factor for achieving sustainable and selective synthesis. ibm.com Computational approaches are already being used to accelerate the rational design of catalysts and optimize reaction conditions for the conversion of biomass, a principle directly applicable to industrial chemical synthesis. mdpi.com

Reactivity and Impurity Prediction: Scientists have developed machine-learning models that predict the chemical reactivity of organic molecules by considering both their molecular and electronic properties. chemistryworld.com Such tools could be used to anticipate the reactivity of this compound in novel functionalization reactions. Furthermore, AI-powered software suites like ASKCOS can predict the formation of impurities in multi-step syntheses by modeling side reactions and the propagation of impurities from starting materials. researchgate.net This allows for the proactive design of purer reaction pathways and simplifies downstream processing.

Accelerating Discovery: In the broader context of drug discovery and materials science, where pyridine derivatives are of high interest, AI plays a crucial role. rsc.orgresearchgate.net Machine learning tools can screen virtual libraries of compounds, predict their biological activity or material properties, and guide the design of new molecules with enhanced efficacy. nih.govresearchgate.net By combining AI-driven design with predicted synthetic pathways, researchers can more rapidly identify and create novel derivatives of this compound for targeted applications.

Advanced Analytical Techniques for In-Situ Reaction Monitoring

The optimization of complex chemical syntheses relies on a detailed understanding of reaction kinetics, intermediates, and byproduct formation in real-time. Traditional analytical methods like HPLC and NMR, while powerful, are often performed offline, providing only discrete snapshots of a reaction's progress. chemai.io Emerging research focuses on advanced in-situ analytical techniques that monitor reactions continuously within the reactor.

The development of robust sensors capable of tracking variables like color, temperature, and pressure in real-time provides a continuous stream of data. chemai.io This data is not only useful for immediate process control but also serves as the essential input for training the machine learning models discussed previously. chemai.io The synergy between in-situ sensors and AI algorithms allows for a dynamic and automated approach to reaction optimization, where the system can learn from the reaction as it happens and make predictive adjustments. chemai.io

While developed for other fields like battery interface analysis, the principles of in-situ and operando analysis are highly transferable. rsc.org Techniques that can probe the chemical environment at a molecular level without disturbing the reaction are invaluable. illinois.edu For the synthesis of this compound, this could involve spectroscopic methods adapted for real-time monitoring inside a reaction vessel. Understanding the formation and decay of reactive intermediates can reveal mechanistic details that are crucial for overcoming challenges like side-product formation. illinois.edu The ultimate goal is to create a more detailed and dynamic picture of the chemical transformation, enabling greater control and efficiency in the synthesis of this important chemical compound. numberanalytics.com

Conclusion and Research Outlook

Summary of Key Research Findings and Methodological Advances

Research into 6-chloropyridine-2-sulfonic acid and related chloropyridine sulfonic acids has primarily focused on their synthesis and utility as specialized chemical intermediates. A key methodological advance involves the synthesis of 2-chloropyridine-6-sulfonic acid from the reaction of phenylurethane and N-fluoro-2-chloropyridinium-6-sulfonate in 1,2-dichloroethane (B1671644). prepchem.com This process highlights a specific pathway to creating this functionalized pyridine (B92270) ring system.

General synthetic strategies for producing chloropyridine sulfonyl chlorides, the immediate precursors to the sulfonic acids, have also been developed. One patented process describes the preparation of chloropyridine sulfonyl chlorides from hydroxypyridine sulfonic acids using an excess of phosphorus trichloride (B1173362) and chlorine gas. google.com This method involves the substitution of both the hydroxyl group on the pyridine ring and the hydroxyl group of the sulfonic acid moiety. google.com Such processes are crucial for the industrial-scale availability of these building blocks.

The inherent reactivity of the chloropyridine scaffold is a central theme in the research. The chlorine atom at the 2-position can present steric hindrance, influencing reaction pathways. bath.ac.uk Furthermore, a significant challenge in the synthesis and subsequent reaction of chloropyridines is the potential for dehalogenation, where the chlorine atom is reductively removed. This has been observed in the synthesis of related compounds like 2-amino-6-chloropyridine (B103851), where reduction with hydrogen can lead to significant amounts of the dehalogenated by-product. psu.edu The development of reduction methods that preserve the chloro-substituent, such as using hydrazine (B178648) with a Raney Nickel catalyst, represents a notable methodological refinement in this chemical space. psu.edu

The sulfonic acid group is recognized for its utility in organic synthesis, often serving as a leaving group that can be displaced by various nucleophiles, including alcohols and amines. bath.ac.uk This reactivity allows this compound to serve as a versatile precursor for introducing the 6-chloropyridin-2-yl moiety into more complex molecules. The stability and unique electronic properties conferred by the sulfonic acid group make these compounds valuable tools in synthetic chemistry. nih.gov

Basic physicochemical and structural data for this compound have been established, providing a foundation for its application in research and development.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 133145-15-0 | sigmaaldrich.comsynchem.de |

| Molecular Formula | C₅H₄ClNO₃S | sigmaaldrich.comsynchem.de |

| Molecular Weight | 193.61 g/mol | synchem.decymitquimica.com |

| IUPAC Name | 6-chloro-2-pyridinesulfonic acid | sigmaaldrich.com |

| Physical Form | Solid-Powder | sigmaaldrich.com |

| Purity | Typically ≥90% | synchem.decymitquimica.com |

Perspectives on the Compound's Continuing Importance in Chemical Research

The importance of this compound in the landscape of chemical research is rooted in its role as a specialized building block for the synthesis of complex organic molecules. synchem.de Its bifunctional nature, possessing both a reactive chloro-substituent and a sulfonic acid group on a pyridine core, makes it a valuable intermediate for creating compounds with potential applications in pharmaceuticals and materials science.

The pyridine ring is a ubiquitous scaffold in medicinal chemistry. The introduction of substituents like chlorine and sulfonic acid provides vectors for further functionalization, allowing chemists to systematically modify structures to optimize biological activity. Specifically, chloropyridine derivatives are precursors to various fungicides, insecticides, and pharmaceuticals, including antihistamines. wikipedia.org While direct applications of this compound are not extensively documented in final products, its significance lies in its utility as a precursor to these more complex, biologically active agents. The sulfonamide group, readily synthesized from sulfonic acids, is a critical pharmacophore in numerous drugs, including anticancer and antimicrobial agents. Therefore, this compound represents a key starting material for accessing novel sulfonamide-based drug candidates.

Beyond pharmaceuticals, sulfonic acid-functionalized materials are gaining prominence as efficient and reusable solid acid catalysts for various industrial chemical processes. nih.govmdpi.com These catalysts offer an environmentally friendlier alternative to traditional mineral acids. nih.gov While not a direct application of the compound itself, the chemistry involved in creating and utilizing sulfonic acids is an active area of research. The principles guiding the use of compounds like this compound contribute to the broader development of novel catalytic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.